molecular formula C10H18O B231260 (1S,2R,4R)-Neoiso-dihydrocarveol CAS No. 18675-34-8

(1S,2R,4R)-Neoiso-dihydrocarveol

Cat. No. B231260
CAS RN: 18675-34-8
M. Wt: 154.25 g/mol
InChI Key: KRCZYMFUWVJCLI-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R)-Neoiso-dihydrocarveol is a chiral compound that has been widely used in scientific research due to its unique chemical and biological properties. It is a colorless liquid with a pleasant odor and is commonly found in essential oils of various plants such as mint, rosemary, and thyme.

Scientific Research Applications

Transformation in Plant Cell Cultures

A study by (Kim et al., 2002) examined the transformation of monoterpenes in Mentha piperita cell culture. It was found that the cell culture could reduce carvone to various dihydrocarveols, including (1S,2R,4R)-neoiso-dihydrocarveol, demonstrating the plant's ability to perform complex biotransformations.

Plant-Mediated Biotransformations

Mączka et al. (2018) explored the biotransformation of carvones using various plant materials, observing the reduction of carvone to several dihydrocarveols, including this compound (Mączka et al., 2018). This indicates the potential of using natural plant systems for the production of specific stereoisomers.

Stereodivergent Synthesis

Guo et al. (2018) demonstrated the stereodivergent synthesis of various dihydrocarveols through ketoreductases/ene-reductases catalyzed asymmetric reduction, which includes the synthesis of this compound (Guo et al., 2018). This research is significant for the flavor industry and natural product synthesis.

Spectroscopic Properties

Decouzon et al. (1990) investigated the spectroscopic properties of dihydrocarveol stereoisomers, including this compound, providing insights into their structural differentiation (Decouzon et al., 1990). This knowledge is essential for analysis in various applications like essential oil analysis.

Bacterial Conversion

Noma et al. (1974) studied the conversion of carvones by Pseudomonas ovalis, noting the production of various dihydrocarveols, including this compound (Noma et al., 1974). This research contributes to understanding the microbial biotransformation of terpenes.

Biocatalytic Applications

Souza et al. (2020) used the filamentous fungus Epicoccum sorghinum for the bioreduction of (4R)-(−)-carvone to produce (1R,2S,4R)-neodihydrocarveol, highlighting the potential of using fungi in biocatalysis (Souza et al., 2020).

Enzymatic Degradation by Rhodococcus

Van der Werf and Boot (2000) described the enzymatic activities involved in the degradation pathways of dihydrocarveol by Rhodococcus erythropolis, which includes the metabolism of this compound (Van der Werf & Boot, 2000). This study provides valuable insights into microbial degradation pathways.

properties

CAS RN

18675-34-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1

InChI Key

KRCZYMFUWVJCLI-IVZWLZJFSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@H]1O)C(=C)C

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Other CAS RN

51773-45-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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